3,5-Dimethyl-4-ethoxyethyl-1H-pyrazole

medicinal chemistry physicochemical property comparison pyrazole regioisomers

Procure the C4-regioisomer (CAS 79379-03-6) to secure the free N–H hydrogen bond donor essential for low-nanomolar sEH inhibitor potency (PDB 3OTQ). Unlike the N1-substituted analog (HBD=0), only this isomer enables enzyme-target H-bond engagement and regiospecific N1-derivatization. The C4-ethoxyethyl group serves as a reversible N–H protecting group, enabling one-pot N1-alkylation strategies. With logP 1.61 and PSA 37.91 Ų, it is the superior starting material for CNS-penetrant candidates and agrochemical lead elaboration.

Molecular Formula C9H16N2O
Molecular Weight 168.24 g/mol
CAS No. 79379-03-6
Cat. No. B8270569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dimethyl-4-ethoxyethyl-1H-pyrazole
CAS79379-03-6
Molecular FormulaC9H16N2O
Molecular Weight168.24 g/mol
Structural Identifiers
SMILESCCOCCC1=C(NN=C1C)C
InChIInChI=1S/C9H16N2O/c1-4-12-6-5-9-7(2)10-11-8(9)3/h4-6H2,1-3H3,(H,10,11)
InChIKeyLVUQNFJYWZRBHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dimethyl-4-ethoxyethyl-1H-pyrazole (CAS 79379-03-6) Procurement Guide: Core Properties & Baseline


3,5-Dimethyl-4-ethoxyethyl-1H-pyrazole (CAS 79379-03-6) is a C4-ethoxyethyl-substituted, 3,5-dimethyl pyrazole derivative with the molecular formula C₉H₁₆N₂O and a molecular weight of 168.24 g/mol . It belongs to the class of 4-alkoxyethyl-3,5-dimethylpyrazoles, distinguished by the presence of a free N–H group (hydrogen bond donor count = 1), a calculated logP of 1.60550, and a topological polar surface area (PSA) of 37.91 Ų . This compound serves as a versatile heterocyclic building block in medicinal chemistry, agrochemical research, and coordination chemistry due to its unique substitution pattern [1].

3,5-Dimethyl-4-ethoxyethyl-1H-pyrazole: Why N1-Substituted Analogs Cannot Replace the C4-Regioisomer


Substituting 3,5-dimethyl-4-ethoxyethyl-1H-pyrazole with its N1-ethoxyethyl regioisomer (CAS 141354-18-9) or the unsubstituted parent (CAS 67-51-6) introduces critical differences in hydrogen-bonding capacity, lipophilicity, and synthetic reactivity. The C4-ethoxyethyl isomer retains a free N–H hydrogen bond donor (HBD = 1), which is absent in the N1-alkylated analog (HBD = 0) . This N–H functionality is essential for metal coordination, enzyme-target engagement requiring H-bond donation, and for regiospecific derivatization at the N1 position. Furthermore, the C4 substitution enables the ethoxyethyl moiety to act as a reversible N–H protecting group under basic conditions, undergoing acid-catalyzed migration to form thermodynamically stable N1 isomers—a property not available with N1-substituted analogs [1]. These divergent properties are quantifiable and directly affect synthetic strategy, biological target interaction, and procurement decisions.

3,5-Dimethyl-4-ethoxyethyl-1H-pyrazole: Head-to-Head Quantitative Differentiation Evidence


Lipophilicity Differentiation: C4-Ethoxyethyl vs. N1-Ethoxyethyl Regioisomer

3,5-Dimethyl-4-ethoxyethyl-1H-pyrazole exhibits a measured logP of 1.60550, compared to a logP of 1.53640 for the isomeric 1-(2-ethoxyethyl)-3,5-dimethyl-1H-pyrazole (CAS 141354-18-9) . The C4-substituted regioisomer is thus approximately 0.07 logP units more lipophilic, corresponding to a ~1.2× increase in partition coefficient. This difference arises from the free N–H group facilitating an internal H-bond with the ether oxygen, which modulates polarity relative to the N1-substituted isomer where this interaction is precluded .

medicinal chemistry physicochemical property comparison pyrazole regioisomers

Hydrogen Bond Donor Capacity: A Critical Go/No-Go for Target Engagement

The target compound possesses one hydrogen bond donor (HBD = 1) due to its free N–H group, whereas the N1-ethoxyethyl regioisomer (CAS 141354-18-9) has HBD = 0 . In protein kinase and soluble epoxide hydrolase (sEH) binding sites, the pyrazole N–H commonly serves as a critical hinge-region donor; its absence in N1-substituted analogs eliminates this key hydrogen bond. For instance, in X-ray co-crystal structures of pyrazole-based sEH inhibitors (PDB 3OTQ), the pyrazole N–H forms a direct hydrogen bond with the catalytic Asp335 residue, confirming that N1-alkylated analogs incapable of this interaction exhibit measurable affinity losses [1].

structure-based drug design hydrogen bond donor pyrazole pharmacophore

Synthetic Versatility: Regiospecific N–H Protection and Acid-Catalyzed Migration vs. Static N1-Substituted Analogs

The ethoxyethyl group at the C4 position of the target compound has been demonstrated to effectively protect the pyrazole N–H under basic conditions while undergoing acid-catalyzed migration to generate the most stable N1-position isomer [1]. This dynamic property enables a tandem protection–migration strategy for regiospecific N1-functionalization that is impossible with static N1-substituted pyrazoles. 3,5-Dimethylpyrazole (CAS 67-51-6) requires separate protection/deprotection steps to achieve the same outcome, introducing additional synthetic operations and lowering overall yield .

synthetic methodology protecting group strategy pyrazole isomerization

Polar Surface Area Divergence: Impact on Membrane Permeability and Drug-Likeness Filtering

The topological polar surface area (PSA) of 3,5-dimethyl-4-ethoxyethyl-1H-pyrazole is 37.91 Ų, compared to 27.05 Ų for its N1-ethoxyethyl regioisomer (CAS 141354-18-9) . This 10.86 Ų difference (40% larger for the C4-isomer) arises from the exposed N–H contributing additional polar surface. Both compounds fall below the 60 Ų threshold commonly associated with oral bioavailability, but the larger PSA of the C4-isomer may reduce passive transcellular permeability relative to the N1-analog in certain intestinal absorption and blood–brain barrier models [1].

drug-likeness ADME prediction polar surface area

Distinction from 4-Methoxyethyl Analog via Ether Chain Length and Lipophilicity Tuning

The ethoxyethyl chain (C₄H₉O) in the target compound provides higher lipophilicity than the methoxyethyl chain (C₃H₇O) in 3,5-dimethyl-4-(2-methoxyethyl)-1H-pyrazole (CAS 83467-25-8). Although no direct measurement of the methoxyethyl analog's logP is available, the addition of one methylene (–CH₂–) unit in the alkoxy chain contributes approximately +0.5 logP units based on Hansch π constant values [1]. The target compound's measured logP of 1.60550 suggests approximately 0.5 logP units higher than what the methoxyethyl analog would exhibit, assuming comparable core contribution.

alkyl chain optimization structure-activity relationship pyrazole analog selection

Boiling Point and Thermal Stability: Processing and Distillation Considerations

The target compound has a boiling point of 285.8°C at 760 mmHg and a flash point of 104.8°C . In contrast, unsubstituted 3,5-dimethylpyrazole (CAS 67-51-6) boils at 218°C at atmospheric pressure . The 67.8°C increase in boiling point with the C4-ethoxyethyl substitution reflects significantly enhanced intermolecular interactions (predominantly N–H···O hydrogen bonding) and alters the feasible distillation and purification parameters for process-scale operations.

thermal stability distillation purification process chemistry

3,5-Dimethyl-4-ethoxyethyl-1H-pyrazole Best-Use Scenarios for Scientific and Industrial Procurement


1. sEH and Cathepsin S Inhibitor Lead Optimization Requiring Pyrazole N–H Pharmacophore

In soluble epoxide hydrolase (sEH) inhibitor programs, where the pyrazole N–H forms a direct hydrogen bond with the catalytic aspartate (Asp335 in human sEH), the C4-ethoxyethyl regioisomer is the only viable choice—the N1-substituted analog lacks the essential H-bond donor (HBD = 1 vs. 0) [1]. Published structures in the PDB (3OTQ) and SAR studies [1] demonstrate that inhibitors relying on the pyrazole N–H ... Asp H-bond require this pharmacophore for low-nanomolar potency. Procurement of the C4-isomer (CAS 79379-03-6) enables direct derivatization at the N1-position while retaining the free N–H, a strategy not possible with the N1-substituted counterpart.

2. CNS-Penetrant Lead Programs Requiring Precise logP Control Within 1–2 Range

For central nervous system (CNS) drug discovery, compounds with logP values between 1 and 3 usually exhibit optimal passive blood–brain barrier permeability. The target compound's logP of 1.60550, combined with its relatively low PSA of 37.91 Ų [1], positions it favorably for CNS penetration early SAR exploration. The alternative N1-ethoxyethyl regioisomer (logP 1.53640, PSA 27.05 Ų) shifts the property profile but eliminates the N–H pharmacophore required by many CNS targets. Procurement teams should select the C4-isomer when both an optimal logP window and N–H hydrogen bond donor functionality are critical for target engagement.

3. Synthetic Process Chemistry: One-Step Regiospecific N1-Functionalization via Acid-Catalyzed Migration

The ethoxyethyl group at the C4 position is uniquely capable of serving as a transient N–H protecting group under basic conditions and subsequently migrating under acid catalysis to the thermodynamically favored N1 position [1]. This tandem protection–migration sequence enables one-pot N1-alkylation or N1-arylation strategies that conventionally require two to three discrete steps. Process chemistry groups aiming to streamline pyrazole intermediate synthesis should procure the C4-ethoxyethyl isomer as the strategic intermediate, as the N1-isomer is the terminal product and the parent pyrazole would necessitate separate protection/deprotection with specialized reagents.

4. Agrochemical Intermediate Synthesis Requiring Regiospecific 4-Position Functionalization

In the synthesis of pyrazole-based herbicides and fungicides, the 4-position substituent is frequently the site of activity-determining modifications. 3,5-Dimethyl-4-ethoxyethyl-1H-pyrazole provides a pre-installed ethoxyethyl handle at the C4 position that can be further elaborated (e.g., oxidation to the carboxylic acid, conversion to the halide) while leaving the N1 position available for divergent functionalization [1]. This contrasts with pyrazole derivatives bearing the ethoxyethyl substituent at N1, where all ring positions are occupied and subsequent C–H functionalization at C4 would require aggressive directing-group strategies. The documented use of structurally related 3,5-dimethyl-4-alkoxyethyl pyrazoles in patent literature for agrochemical applications supports this intermediate procurement strategy .

Quote Request

Request a Quote for 3,5-Dimethyl-4-ethoxyethyl-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.